molecular formula C12H14N2O3 B10952194 Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate CAS No. 53475-54-0

Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate

Cat. No.: B10952194
CAS No.: 53475-54-0
M. Wt: 234.25 g/mol
InChI Key: OPPFIIVDCKZLLC-UHFFFAOYSA-N
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Description

Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group and two methyl groups on the pyridine ring, as well as an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate typically involves the reaction of 3-cyano-4,6-dimethyl-2-pyridone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yields and purity of the product. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Various substituted pyridine derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group and ester functionality can play crucial roles in binding to molecular targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    3-cyano-4,6-dimethyl-2-pyridone: A precursor in the synthesis of Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate.

    tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Used as a chemoselective reagent in organic synthesis.

    Ethyl [(3-cyano-6-phenyl-2-pyridinyl)oxy]acetate: A similar compound with a phenyl group instead of methyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyano group and ethoxyacetate moiety. The structural formula can be represented as follows:

C1H1N1O3\text{C}_1\text{H}_1\text{N}_1\text{O}_3

The presence of the cyano group and the dimethyl substitutions on the pyridine ring enhance its reactivity and potential interactions with biological targets.

Synthesis

The compound can be synthesized through various methods, notably by reacting 3-cyano-4,6-dimethyl-2-pyridone with ethyl chloroacetate in the presence of a base like potassium carbonate. This reaction typically occurs in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to optimize yield .

Anticancer Properties

Research indicates that derivatives of 3-cyanopyridines, including this compound, exhibit significant anticancer activity . In studies involving MCF-7 breast cancer cells, these compounds were shown to induce apoptosis by increasing the release of cytochrome c from mitochondria into the cytoplasm. This mechanism triggers the mitochondrial apoptotic pathway, highlighting their potential as lead compounds in cancer therapy .

Table 1: Cytotoxicity of this compound and Related Compounds

CompoundIC50 (µM)Cell Line
This compound7.12RKO
5-Fluorouracil12.19RKO
Compound 9a (related derivative)8.22RKO

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties . Studies show that it acts against various bacterial strains by inhibiting key enzymes involved in bacterial metabolism. The compound's structural features allow it to interact effectively with microbial targets.

The biological activity of this compound is attributed to its ability to form hydrogen bonds and engage in π–π stacking interactions with biomolecules. These interactions can modulate enzyme activity, potentially acting as inhibitors or activators depending on the specific biological context .

Case Studies

  • Study on Apoptotic Induction : A study published in PMC highlighted how derivatives of 3-cyanopyridines can induce apoptosis in cancer cell lines through mitochondrial pathways. The findings suggest that these compounds could be developed into more potent anticancer agents due to their ability to downregulate migration-related genes such as MMP-9 and VEGF .
  • Antimicrobial Efficacy : Another research article focused on the antimicrobial efficacy of related pyridine derivatives demonstrated that they inhibited the growth of pathogenic bacteria effectively, suggesting a broad spectrum of activity against infectious agents.

Properties

CAS No.

53475-54-0

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 2-(3-cyano-4,6-dimethylpyridin-2-yl)oxyacetate

InChI

InChI=1S/C12H14N2O3/c1-4-16-11(15)7-17-12-10(6-13)8(2)5-9(3)14-12/h5H,4,7H2,1-3H3

InChI Key

OPPFIIVDCKZLLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C(=CC(=N1)C)C)C#N

Origin of Product

United States

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